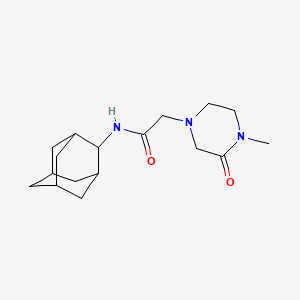![molecular formula C21H31N3O3 B6753503 4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one](/img/structure/B6753503.png)
4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form 4-methoxyphenyl ethanol.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting the 4-methoxyphenyl ethanol with piperidine under suitable conditions.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring. This can be achieved by reacting the piperidine derivative with 1-methylpiperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: A piperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: A piperazine derivative used as an antihypertensive agent.
Uniqueness
4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one is unique due to its specific structural features, including the methoxyphenyl group and the combination of piperidine and piperazine rings. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22-13-14-23(15-20(22)25)16-21(26)24-11-9-18(10-12-24)4-3-17-5-7-19(27-2)8-6-17/h5-8,18H,3-4,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGQNLFUNNUOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC(=O)N2CCC(CC2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
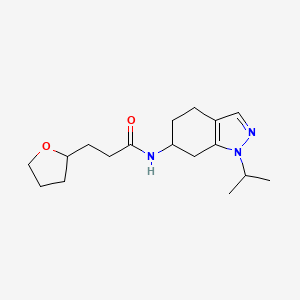
![3-methylsulfanyl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6753441.png)
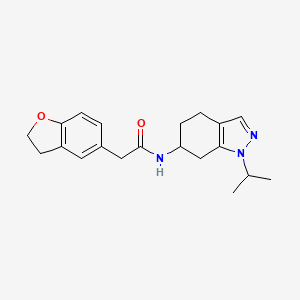
![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
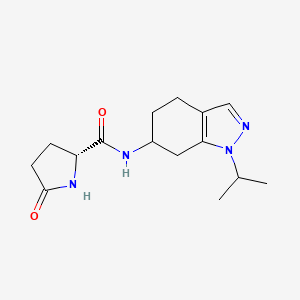
![N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6753457.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)
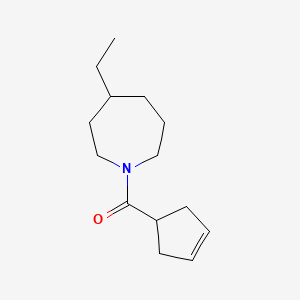
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone](/img/structure/B6753477.png)
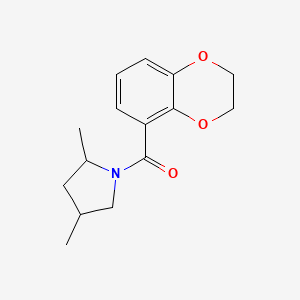
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
![1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B6753498.png)
